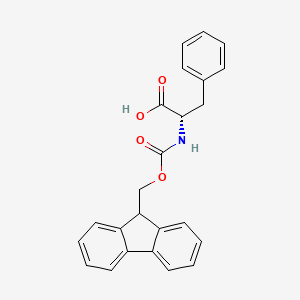

Fmoc-Phe-OH

概要

説明

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly referred to as Fmoc-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group. The fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Fmoc-L-phenylalanine can be synthesized through several methods. One common method involves the reaction of L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with L-phenylalanine to form the desired product .

Industrial Production Methods

Industrial production of Fmoc-L-phenylalanine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

Fmoc-L-phenylalanine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are frequently used as coupling reagents.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide products, depending on the specific reaction conditions used .

科学的研究の応用

Chemistry

In chemistry, Fmoc-L-phenylalanine is primarily used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides .

Biology and Medicine

In biology and medicine, Fmoc-L-phenylalanine is used in the synthesis of peptide-based drugs and biomaterials. It is also employed in the study of protein-protein interactions and enzyme-substrate interactions .

Industry

In the industrial sector, Fmoc-L-phenylalanine is used in the production of peptide-based therapeutics and diagnostics. It is also utilized in the development of novel materials for drug delivery and tissue engineering .

作用機序

The mechanism of action of Fmoc-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

類似化合物との比較

Similar Compounds

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-L-alanine)

- N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine)

- N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-L-valine)

Uniqueness

Fmoc-L-phenylalanine is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require the incorporation of phenylalanine residues .

生物活性

Fmoc-Phe-OH, or Fmoc-protected L-phenylalanine , is a compound widely used in peptide synthesis and biomedicine due to its unique structural properties and biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential applications in drug delivery systems, and the mechanisms underlying its effects.

This compound has the following chemical characteristics:

- Chemical Formula : C₂₄H₂₁NO₄

- Molecular Weight : 387.15 g/mol

- Melting Point : 183°C

- Solubility : Highly hydrophobic; soluble in DMF and NMP .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various Gram-positive bacteria. The mechanism of action involves several key processes:

- Hydrogel Formation : this compound can self-assemble into hydrogels, which serve as effective scaffolds for controlled drug delivery and tissue engineering .

- Antibacterial Properties : The hydrogel and solution phases of this compound exhibit significant antibacterial activity. This activity is attributed to the compound's surfactant-like properties, which disrupt bacterial membranes .

- Mechanistic Insights :

Case Studies

A study examining the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound effectively inhibited bacterial growth in both gel and solution forms. The study reported a correlation between the surfactant properties of this compound and its minimum bactericidal concentration (MBC) .

Applications in Drug Delivery

The ability of this compound to form hydrogels has opened new avenues for its application in drug delivery systems:

- Controlled Release Systems : The hydrogels can encapsulate therapeutic agents, allowing for sustained release over time. This property is particularly beneficial for localized treatment in wound healing applications .

- Tissue Engineering Scaffolds : Due to their biocompatibility and mechanical properties, these hydrogels are being explored as scaffolds for tissue engineering, supporting cell growth and tissue regeneration .

Research Findings

A comprehensive review of the literature reveals several significant findings regarding this compound:

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。